molecular formula C19H30O B579612 (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol CAS No. 16633-32-2

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol

Cat. No.: B579612
CAS No.: 16633-32-2
M. Wt: 274.448
InChI Key: PRMYVLHDWLBDQX-ZWJWXYIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol is a natural product found in certain plant species, such as Halocarpus bidwillii. It is a diterpenoid compound known for its various biological activities, including anti-inflammatory properties .

Scientific Research Applications

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of nitric oxide and the expression of inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-1β in LPS-stimulated RAW264.7 cells . This compound also suppresses the activation of NF-κB and attenuates the phosphorylation of p38 and ERK1/2, suggesting its potential for developing anti-inflammatory drugs . Additionally, it may have applications in cancer research due to its ability to modulate inflammatory pathways.

Preparation Methods

The preparation of (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol typically involves extraction from natural sources. For instance, it can be isolated from the roots of Aralia continentalis through a series of chromatographic techniques, including silica-gel, RP-18, MPLC, recycling, and preparative HPLC

Chemical Reactions Analysis

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol involves the inhibition of key inflammatory pathways. It blocks the degradation of IκB-α and the nuclear accumulation of p65, leading to the suppression of NF-κB activation . This results in the downregulation of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. The compound also affects the MAPK signaling pathway by attenuating the phosphorylation of p38 and ERK1/2 .

Comparison with Similar Compounds

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol can be compared to other diterpenoids such as neoabienol, isoagatholal, 18-nordehydroabietan-4alpha-ol, and 19-nordehydroabiet-4(18)-ene . These compounds share similar structural features and biological activities but may differ in their specific effects and potency. For example, neoabienol has been studied for its stereochemistry and potential biological activities

Properties

CAS No.

16633-32-2

Molecular Formula

C19H30O

Molecular Weight

274.448

IUPAC Name

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol

InChI

InChI=1S/C19H30O/c1-5-17(2)12-9-15-14(13-17)7-8-16-18(15,3)10-6-11-19(16,4)20/h5,7,15-16,20H,1,6,8-13H2,2-4H3/t15-,16+,17-,18+,19+/m0/s1

InChI Key

PRMYVLHDWLBDQX-ZWJWXYIHSA-N

SMILES

CC1(CCC2C(=CCC3C2(CCCC3(C)O)C)C1)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol
Reactant of Route 2
(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol
Reactant of Route 3
(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol
Reactant of Route 4
(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol
Reactant of Route 5
Reactant of Route 5
(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol
Reactant of Route 6
(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol

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